molecular formula C20H19N3O2 B11410042 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11410042
M. Wt: 333.4 g/mol
InChI Key: BTDBSGFAZKEIQK-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxycoumarin with arylhydrazines, followed by cyclization with triethyl orthoacetate . The reaction conditions usually require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and propyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one apart from similar compounds is its unique structural configuration, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-phenyl-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H19N3O2/c1-2-12-23-19(13-8-4-3-5-9-13)16-17(21-22-18(16)20(23)25)14-10-6-7-11-15(14)24/h3-11,19,24H,2,12H2,1H3,(H,21,22)

InChI Key

BTDBSGFAZKEIQK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

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